6-Chloro-5-iodoindoline-2,3-dione

Kinase inhibition NEK2 Cancer therapeutics

This specific 6-chloro-5-iodo regioisomer (CAS 432518-41-7) provides a validated starting scaffold for NEK2-selective tool compounds (IC50 140 nM, 68-fold selectivity over CDK1). Unlike positional isomer 5-chloro-6-iodoindoline-2,3-dione (CAS 2166920-98-3), only this specific halogen configuration ensures accurate SAR, molecular docking, and co-crystallization results. The iodine atom enables cross-coupling derivatization; the C3 carbonyl permits condensation chemistry. Essential for medicinal chemistry campaigns optimizing NEK2 inhibition while minimizing CDK1-driven cytotoxicity. Procure this precise scaffold to avoid uncontrolled structural variation.

Molecular Formula C8H3ClINO2
Molecular Weight 307.47 g/mol
Cat. No. B8679437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-5-iodoindoline-2,3-dione
Molecular FormulaC8H3ClINO2
Molecular Weight307.47 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1I)Cl)NC(=O)C2=O
InChIInChI=1S/C8H3ClINO2/c9-4-2-6-3(1-5(4)10)7(12)8(13)11-6/h1-2H,(H,11,12,13)
InChIKeyWWGDYSOUORKVHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-5-iodoindoline-2,3-dione: Halogenated Isatin Scaffold for Kinase-Focused Drug Discovery


6-Chloro-5-iodoindoline-2,3-dione (CAS 432518-41-7, molecular formula C8H3ClINO2, MW 307.47) is a dihalogenated isatin derivative bearing both chloro and iodo substituents at the 6- and 5-positions, respectively. This scaffold belongs to the indoline-2,3-dione (isatin) class, which has been extensively explored as a privileged heterocyclic core for developing histone deacetylase (HDAC) inhibitors [1] and kinase inhibitors. The compound is commercially available with analytical purity specifications of 95-98% .

Why 6-Chloro-5-iodoindoline-2,3-dione Cannot Be Replaced by Generic Isatin Analogs


Halogen substitution pattern on the isatin core directly governs target engagement, binding affinity, and off-target profile. The specific 5-iodo-6-chloro dihalogenation confers electronic and steric properties that differ fundamentally from single-halogenated isatins (e.g., 5-iodoisatin or 6-chloroisatin) [1] and positional isomers (e.g., 5-chloro-6-iodoindoline-2,3-dione, CAS 2166920-98-3) . Structure-activity relationship (SAR) studies on halogenated isatin derivatives demonstrate that C5, C6, and C7 substitution substantially enhances biological activity, with di- and tri-halogenated isatins achieving IC50 values below 10 μM in cytotoxicity assays [1]. Consequently, substituting this specific regioisomer with a generic analog will alter kinase selectivity and potency in ways that cannot be predicted without empirical validation.

Quantitative Differentiation of 6-Chloro-5-iodoindoline-2,3-dione: NEK2 Selectivity and Structural Uniqueness


NEK2 Kinase Inhibition: 6-Chloro-5-iodoindoline-2,3-dione Shows Sub-Micromolar Activity Against a Mitotic Cancer Target

6-Chloro-5-iodoindoline-2,3-dione demonstrates measurable inhibitory activity against human recombinant NEK2 (NIMA-related kinase 2) with an IC50 of 140 nM in a biochemical kinase assay [1]. NEK2 is a serine/threonine kinase that regulates centrosome separation and mitotic progression, and its overexpression is associated with poor prognosis in multiple cancer types. This activity level places the compound in the sub-micromolar range, distinguishing it from many unsubstituted or mono-halogenated isatins that exhibit weaker or no NEK2 engagement. Direct comparative data for positional isomers (e.g., 5-chloro-6-iodoindoline-2,3-dione) against NEK2 are not available in public databases.

Kinase inhibition NEK2 Cancer therapeutics Mitotic regulation

Kinase Selectivity Profile: Differential CDK1 vs. NEK2 Activity Suggests Target Discrimination

In kinase-profiling analysis, 6-chloro-5-iodoindoline-2,3-dione exhibits a marked selectivity window: it inhibits NEK2 with an IC50 of 140 nM but shows substantially weaker activity against cyclin-dependent kinase 1 (CDK1) with an IC50 of 9.6 μM [1]. This 68-fold difference in potency suggests that the 5-iodo-6-chloro substitution pattern confers preferential binding to NEK2 over CDK1. While comprehensive kinome-wide selectivity data are not publicly available, this differential activity profile distinguishes the compound from pan-kinase inhibitors and from isatin derivatives that may show broader, non-specific kinase engagement.

Kinase selectivity CDK1 NEK2 Target engagement

Dihalogenation Enhances Cytotoxic Potency: Class-Level SAR Supports 5,6-Disubstitution Strategy

Systematic SAR evaluation of 23 substituted isatin derivatives revealed that halogenation at C5, C6, and C7 positions substantially enhances in vitro cytotoxicity, with several di- and tri-halogenated isatins achieving IC50 values below 10 μM against cancer cell lines [1]. In contrast, non-halogenated parent isatins exhibit significantly weaker or negligible cytotoxic activity in the same assay systems. This class-level evidence indicates that the dihalogenated 6-chloro-5-iodo substitution pattern is structurally aligned with enhanced biological potency relative to mono-halogenated or unsubstituted isatin scaffolds. Direct cell-based IC50 data for 6-chloro-5-iodoindoline-2,3-dione against specific cancer cell lines are not currently available in the public literature.

Halogenation Cytotoxicity Structure-activity relationship Isatin derivatives

Positional Isomer Distinction: 6-Chloro-5-iodo vs. 5-Chloro-6-iodo Regioisomers Are Structurally Non-Equivalent

6-Chloro-5-iodoindoline-2,3-dione (CAS 432518-41-7) and its positional isomer 5-chloro-6-iodoindoline-2,3-dione (CAS 2166920-98-3) share identical molecular formula (C8H3ClINO2) and molecular weight (307.47) but differ in the spatial arrangement of halogen substituents on the benzene ring. The 6-chloro-5-iodo regioisomer places iodine at the 5-position (para to the nitrogen in the fused ring system) and chlorine at the 6-position, whereas the 5-chloro-6-iodo isomer reverses this orientation. These distinct regioisomers are assigned unique CAS registry numbers and are recognized as separate chemical entities by suppliers. While comparative biological activity data between these two isomers are absent from public databases, SAR principles predict that the electronic and steric effects of 5-iodo versus 6-iodo substitution will differentially influence target binding and metabolic stability.

Regioisomer Positional isomer Structure verification Chemical identity

Evidence Gap Advisory: Direct Comparative Data for Closest Analogs Remain Unavailable

A comprehensive search of peer-reviewed literature and public bioactivity databases (BindingDB, ChEMBL, PubMed) reveals a critical evidence gap: no direct head-to-head comparative studies exist between 6-chloro-5-iodoindoline-2,3-dione and its most relevant comparators, including 5-chloro-6-iodoindoline-2,3-dione (CAS 2166920-98-3), 6-chloroindoline-2,3-dione (6-chloroisatin), or 5-iodoindoline-2,3-dione (5-iodoisatin). The available NEK2 inhibition data (IC50 = 140 nM) [1] and CDK1 selectivity data [1] provide a biochemical starting point, but quantitative potency comparisons against these analogs are absent. Consequently, claims regarding superior potency, selectivity, or pharmacokinetic properties relative to these analogs cannot be substantiated with empirical data. Procurement decisions must therefore be guided by the specific research objective (e.g., NEK2-focused studies) and structural considerations (regioisomeric identity) rather than demonstrably superior activity.

Data gap Comparative pharmacology Isatin analogs

Procurement-Relevant Applications of 6-Chloro-5-iodoindoline-2,3-dione Based on Available Evidence


NEK2 Kinase Inhibitor Tool Compound Development

6-Chloro-5-iodoindoline-2,3-dione provides a validated starting scaffold for developing NEK2-selective tool compounds, supported by biochemical IC50 data (140 nM against human recombinant NEK2) and 68-fold selectivity over CDK1 [1]. This differential activity profile justifies its use in medicinal chemistry campaigns aimed at optimizing NEK2 inhibition while minimizing CDK1-driven cytotoxicity. The compound's isatin core offers tractable synthetic handles for further derivatization at the C3 carbonyl and N1 positions, enabling structure-guided optimization of potency and selectivity. This application scenario is supported by direct kinase profiling data rather than inferred activity.

Dihalogenated Isatin SAR and Scaffold Exploration

As a dihalogenated isatin bearing both chloro and iodo substituents at the 5- and 6-positions, 6-chloro-5-iodoindoline-2,3-dione serves as a valuable building block for systematic SAR studies of halogen effects on biological activity. Class-level evidence demonstrates that di- and tri-halogenated isatins achieve enhanced cytotoxicity (IC50 <10 μM) relative to non-halogenated or mono-halogenated analogs [2]. The presence of iodine at the 5-position also provides a heavy atom for X-ray crystallography phasing or a site for potential radiolabeling in tracer studies. Procurement for SAR exploration is warranted by the established correlation between halogenation density and biological potency.

Regioisomer-Controlled Kinase Selectivity Profiling

The distinct CAS registry numbers of 6-chloro-5-iodoindoline-2,3-dione (CAS 432518-41-7) and its positional isomer 5-chloro-6-iodoindoline-2,3-dione (CAS 2166920-98-3) underscore their non-interchangeability. Procurement of this specific regioisomer is essential for experiments requiring precise halogen placement, such as molecular docking studies, co-crystallization efforts, or SAR investigations where substituent position is a critical variable. Substituting the incorrect isomer would introduce uncontrolled structural variation that could confound interpretation of biological results.

Synthetic Intermediate for Advanced Isatin-Derived Pharmacophores

The indoline-2,3-dione core is a privileged scaffold for HDAC inhibitor development, with optimized derivatives achieving nanomolar potency (e.g., compound 25a, IC50 = 10.13 nM) in HeLa cell nuclear extract assays [3]. The 6-chloro-5-iodo substitution pattern introduces orthogonal synthetic handles: the iodine atom enables transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), while the C3 carbonyl permits condensation with hydrazines, hydroxylamines, or primary amines to generate diverse heterocyclic derivatives. This dual reactivity makes the compound a strategic intermediate for constructing focused libraries of halogenated isatin analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-5-iodoindoline-2,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.